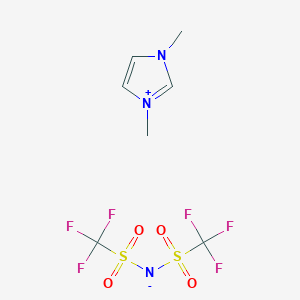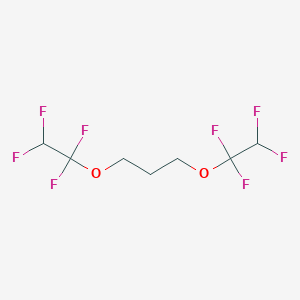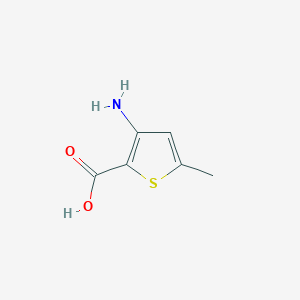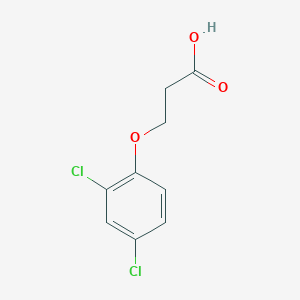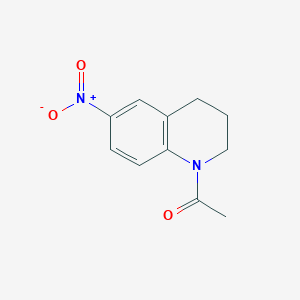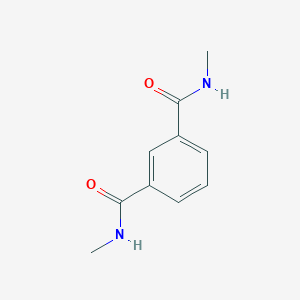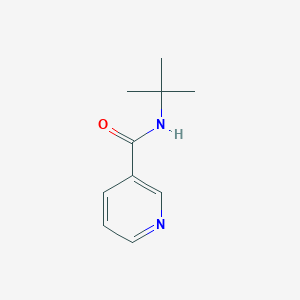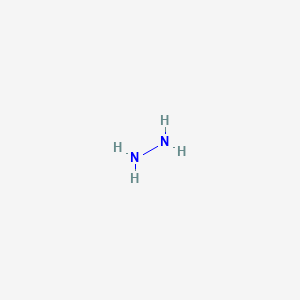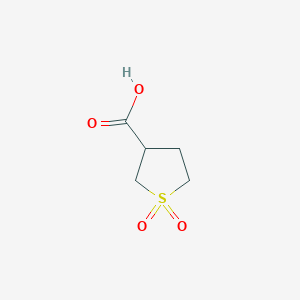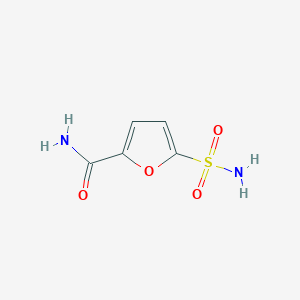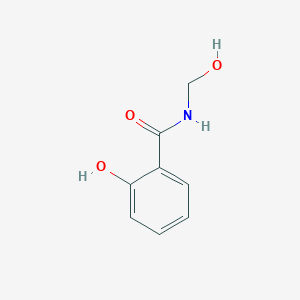
(Z)-2-Methyl-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Methyl-2-buten-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is also known by other names such as 2-Methyl-2-buten-1-ol, 2-Methyl-but-2-ene-1-ol, and 2-Methyl-2-butenol . This compound is a clear, colorless liquid with a fruity odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-2-Methyl-2-buten-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of isoprene, followed by hydrogenation. This process involves the use of high-pressure reactors and specific catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Methyl-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Forms saturated alcohols.
Substitution: Forms various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Methyl-2-buten-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-Methyl-2-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or carboxylic acids. In reduction reactions, it interacts with reducing agents to form saturated alcohols. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
(Z)-2-Methyl-2-buten-1-ol can be compared with other similar compounds, such as:
3-Methyl-2-buten-1-ol (Prenol): A natural alcohol with a similar structure and used in perfumery.
2-Methyl-2-propen-1-ol: Another unsaturated alcohol with similar reactivity and applications.
2-Methyl-3-buten-1-ol: Used in similar chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
19319-26-7 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
(Z)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3- |
InChI-Schlüssel |
NEJDKFPXHQRVMV-HYXAFXHYSA-N |
SMILES |
CC=C(C)CO |
Isomerische SMILES |
C/C=C(/C)\CO |
Kanonische SMILES |
CC=C(C)CO |
Key on ui other cas no. |
4675-87-0 |
Piktogramme |
Flammable; Irritant |
Synonyme |
(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



